2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
Description
This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core, substituted at the 1-position with a 5-fluoro-2-methoxybenzenesulfonyl group and at the 5-position with a pyridine ring. The sulfonyl group introduces strong electron-withdrawing characteristics, while the fluorine and methoxy substituents modulate electronic and steric properties. This structural motif is common in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-16-6-5-14(19)10-17(16)26(23,24)22-9-7-13-11-21(12-15(13)22)18-4-2-3-8-20-18/h2-6,8,10,13,15H,7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHMABJYRZMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves several key steps:
Formation of the Octahydropyrrolo[2,3-c]pyrrol-5-yl Intermediate: This is usually achieved through cyclization reactions, employing conditions such as high temperature or catalytic amounts of acids or bases.
Attachment of the Benzenesulfonyl Group:
Incorporation of Fluoro and Methoxy Groups: These substituents are typically introduced via electrophilic substitution reactions, utilizing reagents like fluorinating agents and methoxylation reagents under controlled conditions.
Coupling with Pyridine: The final coupling of the pyridine ring is generally executed through cross-coupling reactions, such as the Suzuki or Heck coupling, under palladium catalysis in inert atmospheres.
Industrial Production Methods: Industrial-scale production methods may utilize continuous flow chemistry for more efficient and scalable synthesis. This includes:
Automated Reactors: These reactors maintain precise control over reaction conditions.
Green Chemistry Principles: Adoption of solvent recycling and energy-efficient processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or organic peroxides, resulting in products with increased oxygen content.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts, leading to simpler or less oxidized products.
Substitution: The fluoro and methoxy groups make it prone to nucleophilic substitution reactions, especially under basic conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts.
Substitution: Sodium hydride, potassium carbonate, strong nucleophiles like alkoxides.
Major Products
From Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
From Reduction: Simpler alcohols or hydrocarbons.
From Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and a reagent in complex chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical products due to its unique properties.
Mechanism of Action
The mechanism by which 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The compound's fluoro and methoxy groups, as well as the octahydropyrrolo[2,3-c]pyrrol-5-yl core, are critical for binding to these targets, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
a. 2-[1-(2-Phenylethanesulfonyl)-Octahydropyrrolo[2,3-c]Pyrrol-5-yl]-5-(Trifluoromethyl)Pyridine
- Structure : The sulfonyl group is replaced with a 2-phenylethane moiety, and the pyridine carries a trifluoromethyl (-CF₃) group.
- Impact: The -CF₃ group enhances lipophilicity and metabolic stability compared to the unsubstituted pyridine in the target compound.
b. 5-(Trifluoromethyl)-2-{1-[(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Sulfonyl]-Octahydropyrrolo[2,3-c]Pyrrol-5-yl}Pyridine
- Structure : Features a 1,3,5-trimethylpyrazole sulfonyl group.
- Impact: The pyrazole ring introduces nitrogen-rich heterocyclic character, which may improve solubility and hydrogen-bonding capacity.
c. 2-[1-(3-Chloro-2-Methylbenzenesulfonyl)-Octahydropyrrolo[2,3-c]Pyrrol-5-yl]Pyridine
- Structure : Substituted with a 3-chloro-2-methylbenzenesulfonyl group.
- Impact : The chloro substituent is a stronger electron-withdrawing group than fluorine, which could enhance electrophilic reactivity. The methyl group may improve metabolic stability but reduce solubility compared to the methoxy group in the target compound .
Physicochemical Properties
Research Implications
- Electron Effects : The 5-fluoro-2-methoxybenzenesulfonyl group in the target compound balances electron withdrawal (fluorine) and donation (methoxy), optimizing interactions with charged residues in biological targets.
- Steric Considerations : Bulky substituents (e.g., 2-phenylethane or trimethylpyrazole) may hinder binding to compact enzymatic pockets, favoring the target compound’s moderate steric profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
